molecular formula C17H17NO5 B14236949 Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- CAS No. 565190-59-2

Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-

Cat. No.: B14236949
CAS No.: 565190-59-2
M. Wt: 315.32 g/mol
InChI Key: OJHBPKMFZHQZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoic acid moiety linked to a 4-hydroxy-3-methoxyphenyl group through an amide bond. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- is unique due to its specific structural features and the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

565190-59-2

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]benzoic acid

InChI

InChI=1S/C17H17NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-6,8,10,19H,7,9H2,1H3,(H,18,20)(H,21,22)

InChI Key

OJHBPKMFZHQZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.